Methyl 2-[ethyl-(4-methylphenyl)sulfonylamino]acetate
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Overview
Description
Methyl 2-[ethyl-(4-methylphenyl)sulfonylamino]acetate is an organic compound with the molecular formula C10H13NO4S. It is a derivative of glycine, where the amino group is substituted with an ethyl-(4-methylphenyl)sulfonyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[ethyl-(4-methylphenyl)sulfonylamino]acetate typically involves the reaction of glycine with ethyl-(4-methylphenyl)sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[ethyl-(4-methylphenyl)sulfonylamino]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonyl derivatives.
Scientific Research Applications
Methyl 2-[ethyl-(4-methylphenyl)sulfonylamino]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-[ethyl-(4-methylphenyl)sulfonylamino]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methylphenylsulfonamido)acetate
- Ethyl 2-(4-methylphenylsulfonamido)acetate
- Methyl 2-(4-methylphenylsulfonyl)propanoate
Uniqueness
Methyl 2-[ethyl-(4-methylphenyl)sulfonylamino]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl group provides additional steric hindrance, affecting its reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[ethyl-(4-methylphenyl)sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-4-13(9-12(14)17-3)18(15,16)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROUBYOFDVMXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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